4-bromo-1-ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-bromo-1-ethyl-5-methyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrF3N2/c1-3-13-4(2)5(8)6(12-13)7(9,10)11/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVFJRFRCRUMAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C(F)(F)F)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-1-ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by its unique substituents, which include a bromine atom at the 4-position, an ethyl group at the 1-position, a methyl group at the 5-position, and a trifluoromethyl group at the 3-position. These structural features contribute to its significant biological activities, making it a compound of interest in medicinal chemistry and related fields.
The molecular formula of this compound is with a molecular weight of 243.02 g/mol. The presence of the trifluoromethyl group enhances its reactivity and biological interactions due to its electronegative properties, which can influence binding affinities with various biological targets.
Enzyme Interaction
Research indicates that this compound interacts with several enzymes, particularly cytochrome P450 enzymes, which are crucial in drug metabolism. The trifluoromethyl substituent is known to enhance binding affinities, potentially affecting metabolic pathways and influencing the pharmacokinetics of co-administered drugs .
Anticancer Potential
Studies have demonstrated that pyrazole derivatives exhibit anticancer properties. Specifically, compounds similar to this compound have shown efficacy against various cancer cell lines, including lung, breast, and colorectal cancers. For instance, one study highlighted that pyrazole-based compounds inhibited the growth of cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with notable IC50 values .
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory activity. Pyrazole derivatives have been reported to inhibit key inflammatory pathways and enzymes such as COX-1 and COX-2. The anti-inflammatory potential of related compounds has been evaluated with IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Case Studies
Several case studies illustrate the biological activity of this compound:
- Antitumor Activity : A study focused on the synthesis and evaluation of pyrazole derivatives indicated that compounds containing similar structures showed significant cytotoxic effects against various cancer cell lines. For example, derivatives were tested against A549 (lung cancer) and exhibited IC50 values ranging from 3.79 µM to 42.30 µM .
- Inflammatory Response Modulation : Another research effort found that pyrazole derivatives could modulate oxidative stress responses in different cell types, suggesting their potential use in treating conditions related to inflammation and oxidative damage .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other structurally similar compounds:
| Compound Name | Key Features | Anticancer Activity (IC50) | Anti-inflammatory Activity (IC50) |
|---|---|---|---|
| This compound | Trifluoromethyl group enhances reactivity | Varies by cell line (e.g., A549: ~26 µM) | Comparable to diclofenac |
| 4-Chloro-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Chlorine instead of bromine | Less effective than brominated variant | Moderate activity |
| 4-Bromo-3-methyl-5-fluoro-1H-pyrazole | Fluorine instead of trifluoromethyl | Reduced potency against cancer cells | Similar anti-inflammatory effects |
Scientific Research Applications
Medicinal Chemistry
4-Bromo-1-ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole has shown potential in drug development due to its interactions with biological molecules. Notably, it has been studied for its effects on cytochrome P450 enzymes, which are crucial for drug metabolism. The trifluoromethyl group enhances binding affinities, potentially leading to improved pharmacokinetic properties in drug candidates.
The compound exhibits notable biological activity, influencing various cellular processes:
- Oxidative Stress Responses : It modulates pathways related to oxidative stress, suggesting therapeutic implications for conditions such as cancer and neurodegenerative diseases.
- Inflammatory Pathways : Research indicates that it may affect inflammatory responses, providing a basis for potential anti-inflammatory therapies.
Synthetic Organic Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block. Its synthesis can be achieved through several methods that allow for the selective introduction of functional groups while maintaining high yields. This versatility makes it valuable for creating complex molecular architectures in pharmaceutical and agrochemical research.
Case Study 1: Drug Metabolism
A study investigated the interactions of this compound with cytochrome P450 enzymes. Results indicated that the compound significantly altered the metabolism of certain drugs, highlighting its potential role as a modulator in pharmacotherapy.
Case Study 2: Anti-inflammatory Effects
Another research project focused on the anti-inflammatory properties of this compound. It was found to reduce markers of inflammation in cell cultures exposed to pro-inflammatory agents, suggesting its potential use in treating inflammatory diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Effects on Physical Properties
The physical properties of brominated pyrazoles are highly dependent on substituents. Key comparisons include:
- Melting Points : Aromatic substituents (e.g., phenyl in 3b) increase melting points due to enhanced π-stacking, while alkyl groups (e.g., ethyl in the target) likely reduce crystallinity.
- Yields : Bromination reactions are efficient (92–93%) for aryl-substituted pyrazoles , but steric hindrance from alkyl groups (e.g., ethyl) may lower yields.
Preparation Methods
Starting Materials and Pyrazole Formation
A practical and high-yielding method for synthesizing 1-alkyl-3-(trifluoromethyl)-1H-pyrazoles involves cyclocondensation reactions starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and alkyl hydrazines (e.g., methylhydrazine for methyl substitution at N-1 or N-5 positions).
- The reaction proceeds via nucleophilic attack of the hydrazine on the trifluoromethylated enone, forming a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)- and 1-methyl-5-(trifluoromethyl)-1H-pyrazoles.
- Separation of regioisomers is achieved by exploiting differences in boiling points under controlled pressure distillation.
Functionalization at N-1 and N-5 Positions
- Alkylation at the N-1 position (e.g., ethylation) is performed post-pyrazole formation using standard alkylating agents under mild conditions to avoid affecting the trifluoromethyl group.
- Methyl groups at the 5-position can be introduced via starting hydrazines or by selective lithiation and subsequent methylation.
Selective Bromination at the 4-Position of the Pyrazole Ring
Bromination Reagents and Conditions
- Bromination is commonly achieved using N-bromosuccinimide (NBS) under mild conditions to selectively introduce bromine at the 4-position of the pyrazole ring.
- Reaction conditions are optimized to avoid dibromination or bromination at other positions, which can occur due to the electron-rich nature of the pyrazole ring.
Reaction Outcomes and Yields
- For 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazoles, yields of up to 92% have been reported when using NBS bromination under controlled conditions.
- In the case of this compound, similar bromination strategies apply, with careful temperature and stoichiometry control to maximize mono-bromination.
Advanced Synthetic Protocols and One-Pot Reactions
One-Pot Multi-Step Synthesis
- A sequential one-pot three-step protocol has been developed for polysubstituted pyrazoles involving Sonogashira cross-coupling, desilylation, and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
- Although this method primarily targets pyrazole-triazole hybrids, the underlying chemistry demonstrates the feasibility of constructing complex pyrazole derivatives with trifluoromethyl groups and halogen substituents in a streamlined manner.
Optimization Parameters
- Temperature control is critical: for example, Sonogashira coupling at 80 °C gave optimal yields, while higher temperatures led to decomposition.
- Use of ancillary ligands such as XPhos was essential for successful cross-coupling involving trifluoromethyl-substituted pyrazoles.
Data Table: Summary of Key Reaction Conditions and Yields
Research Findings and Notes
- The trifluoromethyl group at the 3-position significantly influences reactivity, especially in cross-coupling reactions, requiring specific ligands and reaction conditions.
- Bromination selectivity is enhanced by mild conditions and stoichiometric control of NBS, with reported high yields for mono-brominated products.
- The synthetic route allows further functionalization at the brominated position via metalation and substitution reactions, enabling the introduction of aldehydes, acids, or boron pinacolates.
- Patent literature describes methods for selective preparation of regioisomeric trifluoromethyl pyrazolols, which are related intermediates in pyrazole chemistry and may inform synthetic strategies for related pyrazole derivatives.
Q & A
Basic Question: What are the common synthetic routes for preparing 4-bromo-1-ethyl-5-methyl-3-(trifluoromethyl)-1H-pyrazole?
Methodological Answer:
The synthesis typically involves sequential functionalization of the pyrazole core. A general approach includes:
Core Formation : Cyclization of hydrazine derivatives with β-diketones or β-ketoesters under acidic conditions to form the pyrazole ring.
Substituent Introduction :
- Trifluoromethylation : Electrophilic trifluoromethylation using reagents like trifluoromethyl iodide (CF₃I) or copper-mediated cross-coupling .
- Bromination : Direct bromination at the 4-position using N-bromosuccinimide (NBS) in polar solvents (e.g., DMF) under controlled temperatures .
- Ethylation : Alkylation at the 1-position with ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃) .
Purification : Column chromatography or recrystallization to isolate the product. For example, describes analogous purification using silica gel chromatography with cyclohexane/ethyl acetate gradients .
Advanced Question: How can reaction conditions be optimized to improve yield and selectivity during alkylation of the pyrazole ring?
Methodological Answer:
Key optimization strategies include:
- Catalyst Selection : Transition-metal catalysts (e.g., Ru complexes) enhance regioselectivity during alkylation. highlights Ru(dtbbpy)₃₂ for efficient N-alkylation under mild conditions .
- Solvent and Temperature : Polar aprotic solvents (e.g., DCE/HFIP mixtures) at 50–80°C minimize side reactions .
- Stoichiometry : Using excess alkylating agents (3–5 equiv.) ensures complete substitution, as shown in for similar pyrazole derivatives .
- Monitoring : Real-time TLC or LC-MS analysis prevents over-reaction and identifies intermediates .
Structural Analysis: What spectroscopic and crystallographic methods confirm the structure of this compound and its derivatives?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography :
- SHELX Refinement : Use SHELXL for high-resolution structural determination. notes its robustness for small-molecule refinement, particularly for resolving bromine and trifluoromethyl positions .
- Twinned Data Handling : SHELXPRO is recommended for macromolecular interfaces in cases of crystal twinning .
Pharmacological: How can the antimicrobial activity of derivatives be systematically evaluated?
Methodological Answer:
- Assay Design :
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, methoxy groups) at the 5-methyl or 1-ethyl positions and compare activity profiles .
Functionalization: What strategies introduce additional substituents for SAR studies?
Methodological Answer:
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with boronic acids to replace bromine at the 4-position .
- Azide-Alkyne Cycloaddition : Click chemistry to append triazole moieties, as demonstrated in using CuSO₄/ascorbate .
- Electrophilic Substitution : Nitration or sulfonation at the 5-methyl position under acidic conditions .
Data Contradictions: How to address discrepancies in reported NMR data for derivatives?
Methodological Answer:
- Solvent and Calibration : Ensure deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) and internal standards (TMS) are consistent across studies .
- Dynamic Effects : Consider tautomerism or rotameric equilibria in DMSO, which may broaden signals. notes sharp peaks in CDCl₃ for ethyl azido-pyrazoles .
- Crystallographic Validation : Resolve ambiguities using X-ray structures to confirm substituent positions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
